![molecular formula C20H28N2O7 B13705947 Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate
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Overview
Description
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethoxy-oxoethyl substituted amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate typically involves multi-step organic reactions. One common approach is to start with the Boc-protected amino acid, which undergoes esterification with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The ethoxy-oxoethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(Boc-amino)-4-oxobutyrate: Lacks the ethoxy-oxoethyl substitution, making it less reactive in certain substitution reactions.
Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate: Similar structure but with an ethyl ester instead of a benzyl ester, affecting its solubility and reactivity.
Uniqueness
Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective reactions, making it valuable in synthetic organic chemistry and drug development .
Properties
Molecular Formula |
C20H28N2O7 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H28N2O7/c1-5-27-17(24)12-21-18(25)15(22-19(26)29-20(2,3)4)11-16(23)28-13-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
LLHKBZGGZOCAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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